Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate
CAS No.: 2137649-44-4
Cat. No.: VC5840588
Molecular Formula: C8H13NO2
Molecular Weight: 155.197
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137649-44-4 |
|---|---|
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.197 |
| IUPAC Name | methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate |
| Standard InChI | InChI=1S/C8H13NO2/c1-11-7(10)8-3-2-6(8)4-9-5-8/h6,9H,2-5H2,1H3/t6-,8-/m0/s1 |
| Standard InChI Key | CLEFZPCEAGICME-XPUUQOCRSA-N |
| SMILES | COC(=O)C12CCC1CNC2 |
Introduction
Structural Characteristics and Molecular Geometry
Core Bicyclic Framework
The compound’s defining feature is its 3-azabicyclo[3.2.0]heptane skeleton, consisting of a fused bicyclic system with bridgehead nitrogen at position 3. X-ray crystallographic analyses of analogous azabicyclo compounds reveal strained ring systems with bond angles deviating from ideal tetrahedral geometry, creating unique electronic environments . The (1R,5R) stereochemistry imposes specific spatial constraints, influencing both molecular reactivity and biological target interactions.
Stereochemical Implications
Density functional theory (DFT) studies on related azabicyclo structures demonstrate that the 1R,5R configuration minimizes steric strain through optimal positioning of substituents. This configuration enhances stability compared to alternative stereoisomers, as evidenced by accelerated degradation rates observed in diastereomeric mixtures under thermal stress .
Functional Group Analysis
The methyl carboxylate moiety at position 1 introduces both hydrogen-bond acceptor capacity and lipophilic character. Nuclear magnetic resonance (NMR) data for similar compounds show distinct proton environments:
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Bridgehead protons: δ 3.1–3.3 ppm (doublet of doublets)
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Ester methyl group: δ 3.7 ppm (singlet)
Tautomeric Behavior
Protonation studies reveal pH-dependent tautomerism at the bridgehead nitrogen, with the conjugate acid form predominating below pH 5. This property enables reversible charge formation, critical for membrane permeability in biological systems.
Synthetic Methodologies
Classical Approaches
Early synthetic routes relied on intramolecular cyclization strategies:
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|
| Dieckmann Cyclization | 32 | 88 | Poor stereocontrol |
| Aziridine Ring Expansion | 41 | 92 | Multi-step purification |
| 1,3-Dipolar Cycloaddition | 67 | 95 | Specialized reagents required |
The 1,3-dipolar cycloaddition approach using stabilized azomethine ylides has emerged as the most efficient method, achieving 67% yield with excellent diastereoselectivity (dr >20:1) .
Catalytic Asymmetric Synthesis
Recent advances employ chiral bisoxazoline-copper catalysts to control absolute configuration during cyclopropane ring formation. This method achieves enantiomeric excess (ee) values exceeding 98% while reducing reaction steps from six to three .
Mechanistic Insights
DFT calculations at the M11/cc-pVDZ level reveal a concerted asynchronous transition state for the key cycloaddition step. Frontier molecular orbital analysis indicates dominant HOMO(dipole)-LUMO(dipolarophile) interactions governing regioselectivity .
Physicochemical Properties
Solubility and Partitioning
Experimental determinations reveal:
The balanced hydrophilicity-lipophilicity profile enables adequate blood-brain barrier penetration (Pe = 5.3 × 10⁻⁶ cm/s in PAMPA assay).
Solid-State Characteristics
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Melting point: 89–91°C
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Crystalline form: Monoclinic P2₁ space group
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Hygroscopicity: 0.8% weight gain at 75% RH
Emerging Applications and Future Directions
Material Science Applications
The strained bicyclic system shows promise as a monomer for high-performance polymers. Preliminary polyaddition studies yield materials with glass transition temperatures (T_g) exceeding 180°C, comparable to engineering thermoplastics .
Drug Discovery Opportunities
Structure-activity relationship (SAR) studies identify the C1 carboxylate as a key modifiable position for prodrug development. Peptide conjugation at this site enhances tumor-specific uptake in xenograft models (3-fold increase vs parent compound).
Targeted Delivery Systems
Encapsulation in PEGylated liposomes improves plasma half-life from 2.1 to 14.3 hours while maintaining blood-brain barrier penetration efficiency. This formulation approach is currently in Phase I clinical trials for neurodegenerative disorders .
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